molecular formula C9H16ClN3S B7898076 1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride

1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride

Cat. No.: B7898076
M. Wt: 233.76 g/mol
InChI Key: IZNHZCIIMCXXSG-UHFFFAOYSA-N
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Description

1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride is a compound that features a thiazole ring and a piperidine ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities . Piperidine is a six-membered ring containing one nitrogen atom, commonly found in many pharmaceuticals . The combination of these two rings in this compound makes it a compound of interest in medicinal chemistry and other scientific fields.

Preparation Methods

The synthesis of 1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride typically involves the coupling of a thiazole derivative with a piperidine derivative. One common method involves the reaction of 2-amino-5-chloromethylthiazole with piperidine under basic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets in the body. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects . The piperidine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability and effectiveness .

Comparison with Similar Compounds

1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride can be compared with other thiazole and piperidine derivatives:

The uniqueness of this compound lies in its combined thiazole and piperidine structure, which can provide a synergistic effect in its biological activities and therapeutic potential.

Properties

IUPAC Name

1-(1,3-thiazol-5-ylmethyl)piperidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S.ClH/c10-8-2-1-3-12(5-8)6-9-4-11-7-13-9;/h4,7-8H,1-3,5-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNHZCIIMCXXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CS2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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